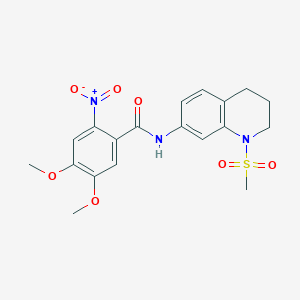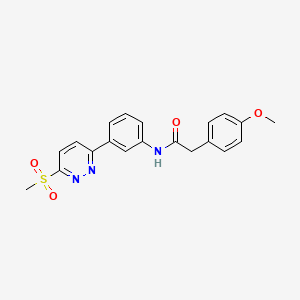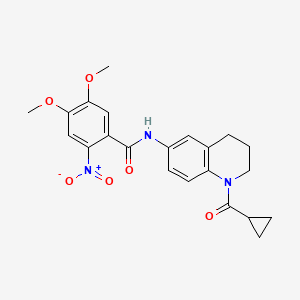
2-(4-ethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as MSA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves the inhibition of several kinases involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of AKT, a kinase that plays a key role in cell survival and proliferation. It has also been shown to inhibit the activity of several other kinases, including JNK and p38, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
In addition to its effects on kinases, this compound has been shown to have several other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of a variety of diseases. It has also been shown to have antitumor activity in vitro and in vivo, indicating its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-ethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide as a research tool is its specificity for several key kinases involved in cancer cell growth and proliferation. This specificity allows researchers to study the effects of inhibiting these kinases in a controlled manner. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-ethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide. One area of interest is the development of more potent analogs of the compound, which may have greater efficacy in cancer treatment. Another area of interest is the study of the compound's effects on other kinases and cellular pathways, which may shed light on its broader biological effects. Finally, the development of new methods for delivering the compound to tumors and other diseased tissues may enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of several kinases involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-9-7-15(8-10-18)13-20(25)22-17-6-4-5-16(14-17)19-11-12-21(24-23-19)29(2,26)27/h4-12,14H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCUYFZQLXQXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B3298496.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3298509.png)
![4-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3298515.png)
![Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298523.png)
![Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298524.png)
![4,7-Dimethoxy-2-{4-[(phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298527.png)
![Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298533.png)
![4-Methoxy-7-methyl-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298546.png)
![1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine](/img/structure/B3298556.png)


![N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3298588.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3298600.png)